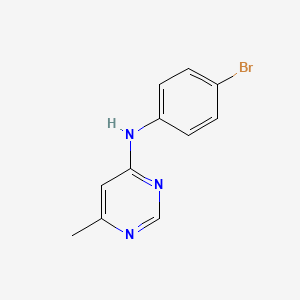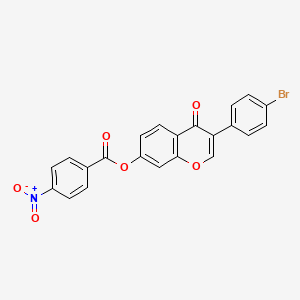![molecular formula C12H15N3S2 B4844595 4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4844595.png)
4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been reported to inhibit the activity of thiol-dependent enzymes such as glutathione reductase and thioredoxin reductase. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol have been studied in various in vitro and in vivo models. It has been shown to have a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. It has also been reported to exhibit cytotoxicity against cancer cell lines. In addition, this compound has been shown to have antioxidant activity and to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of biological activity. This compound has been shown to have antimicrobial, antifungal, antiviral, and anticancer activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol. One area of research is to explore its potential as an anticancer agent. Further studies are needed to understand its mechanism of action and to evaluate its efficacy in preclinical models. Another area of research is to investigate its potential as an antimicrobial agent. Studies are needed to evaluate its activity against different bacterial and fungal strains and to determine its potential for use in clinical settings. Additionally, this compound could be further modified to improve its pharmacokinetic properties and reduce its toxicity, making it a more effective tool for scientific research.
Aplicaciones Científicas De Investigación
4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential as an anticancer agent. In addition, this compound has been used in the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
4-methyl-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-9-5-3-4-6-10(9)7-17-8-11-13-14-12(16)15(11)2/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVTQVAIDWUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-{[(2-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(2-methoxyethyl)thio]benzoyl}-4-phenylpiperazine](/img/structure/B4844521.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4844527.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4844541.png)
![ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4844543.png)

![ethyl 4-({[7-(ethylthio)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B4844555.png)

![methyl 2-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4844565.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4844573.png)
![2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4844582.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B4844583.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4844590.png)
